2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one
Overview
Description
2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound . It is a core structural component in various biologically active compounds .
Synthesis Analysis
Several methodologies have been developed for the synthesis of the 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one framework, especially the 2-substituted derivatives . A novel and highly efficient copper-mediated tandem C (sp 2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Chemical Reactions Analysis
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . Studies on the synthesis of these compounds are widely conducted . A novel and highly efficient copper-mediated tandem C(sp 2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed .Scientific Research Applications
Synthesis Techniques
One-Step Synthesis in Ionic Liquid : Shaabani et al. (2007) developed a novel synthesis method for a class of 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones. This synthesis was performed in very short reaction times with good yields using 3-butyl-1-methyl imidazolium bromide as an ionic liquid at 120°C, demonstrating an efficient and potentially environmentally friendly synthesis route (Shaabani et al., 2007).
Ultrasound-Assisted Synthesis : A study by Chen et al. (2016) focused on ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones. This method involved a piperidine-catalyzed three-component reaction, which is a significant departure from conventional synthesis methods, offering a more efficient and possibly scalable approach (Chen et al., 2016).
Green Synthesis Using Magnetic Catalyst : Zeydi and Ghorbani (2020) reported the synthesis of tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones using γ-Fe2O3@KSF as a novel magnetic catalyst. This method emphasizes the use of environmentally benign processes and easy recovery of the catalyst (Zeydi & Ghorbani, 2020).
Potential Biological Activities
Antibacterial Properties : Akl, El-Sayed, and Saied (2017) synthesized novel 2,3-disubstituted quinazolin-4-(3H)-ones, which demonstrated good to moderate antibacterial activity against various pathogenic microorganisms. This suggests potential pharmaceutical applications for these compounds (Akl, El-Sayed, & Saied, 2017).
Anticancer and Antimalarial Activities : Mphahlele, Khoza, and Mabeta (2016) evaluated novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for in vitro cytotoxicity against cancer cell lines and antimalarial activity. This highlights the potential of these compounds in cancer and malaria treatment (Mphahlele, Khoza, & Mabeta, 2016).
Safety And Hazards
Future Directions
Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Another promising direction is the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones .
properties
IUPAC Name |
2,3-dihydro-1H-benzimidazolo[2,1-b]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-12-7-3-4-9-8-17-11-6-2-1-5-10(11)15-14(17)16-13(9)12/h1-2,5-6,8H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSJBZAJTVWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN3C4=CC=CC=C4N=C3N=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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